molecular formula C11H11BrN2O2S2 B1377766 2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 2197057-33-1

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Cat. No. B1377766
CAS RN: 2197057-33-1
M. Wt: 347.3 g/mol
InChI Key: SQCWXTKQCILIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide (abbreviated as 2AM6MS3PYB) is an organic compound that has been widely studied for its unique properties and potential applications in scientific research. It is a synthetic analog of the naturally occurring amino acid, cysteine, and has been used in a variety of research experiments. 2AM6MS3PYB has a variety of interesting properties, such as its ability to form stable complexes with other molecules, its ability to be used as a reducing agent, and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Anticholinergic Nasal Spray

This compound is used in nasal sprays as an anticholinergic agent. It works by reducing the secretion of mucus and liquid in the nose, providing relief from symptoms of a runny nose caused by common colds, allergies, or nonallergic rhinitis .

Inhalation Aerosol for COPD

As an active ingredient in inhalation aerosols, it serves as a maintenance treatment for bronchospasm associated with chronic obstructive pulmonary disease (COPD), including conditions like chronic bronchitis and emphysema .

Spasmolytic Agent for Gastrointestinal Disorders

The compound acts as a spasmolytic agent, effectively used for the symptomatic treatment of irritable bowel syndrome (IBS) and functional disorders of the biliary tract. It functions as an atypical calcium antagonist to restore normal bowel function .

Symptomatic Treatment of Motility Disorders

It shows efficacy in relieving gastrointestinal spasm, pain, and transit disturbances, which are common symptoms related to various motility disorders .

Calcium Channel Blocker

This compound selectively blocks voltage-dependent calcium channels on intestinal smooth muscle cells, inhibiting calcium influx and mediating effects such as relaxation of the esophagus, stomach, and duodenum .

Acceleration of Gastric Emptying

By relaxing the colon and intestines, it accelerates gastric emptying, which can be beneficial in treating conditions that involve delayed gastric emptying .

Reduction of Gallbladder Contractions

It reduces the phasic contractions of the gallbladder and the sphincter of Oddi, which can alleviate symptoms associated with gallbladder motility disorders .

Symptomatic Relief in Combination Therapies

When combined with other compounds like dimethicone, it is used for the symptomatic treatment of flatulence and stomach cramps, enhancing the overall therapeutic effect .

properties

IUPAC Name

6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCWXTKQCILIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[N+](=C(S2)N)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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